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molecular formula C14H15NO3 B131100 Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate CAS No. 157169-68-1

Methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]acetate

Cat. No. B131100
M. Wt: 245.27 g/mol
InChI Key: FQPFECCIWLWKER-UHFFFAOYSA-N
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Patent
US08541618B2

Procedure details

The intermediate prepared in Example 8 (280 g, 1.06 mol) was dissolved in acetic anhydride (650 mL) followed by slow addition of conc. H2SO4 (60 ml). The pot temperature reached 80° C. The reaction was then held at 85° C. for 1 hour, cooled, and the acetic anhydride removed in vacuo. The residue was poured into ice water (2 L) and extracted with EtOAc (4 L total). The organic layer was then stirred with 1 N NaOH (500 mL) for 1 hour, separated, then dried with MgSO4 and concentrated to afford the title ester as a clear oil (223 g, 87%), which slowly solidified to a white solid.
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][CH:9]([C:15](=[O:17])[CH3:16])[CH2:10][C:11]([O:13][CH3:14])=[O:12])=O)=[CH:4][CH:3]=1.OS(O)(=O)=O>C(OC(=O)C)(=O)C>[CH3:14][O:13][C:11](=[O:12])[CH2:10][C:9]1[N:8]=[C:6]([C:5]2[CH:18]=[CH:19][C:2]([CH3:1])=[CH:3][CH:4]=2)[O:17][C:15]=1[CH3:16]

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
CC1=CC=C(C(=O)NC(CC(=O)OC)C(C)=O)C=C1
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The organic layer was then stirred with 1 N NaOH (500 mL) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 80° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the acetic anhydride removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was poured into ice water (2 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4 L total)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC=1N=C(OC1C)C1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 223 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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